molecular formula C11H12O5 B1619967 (2-Ethoxy-6-formylphenoxy)acetic acid CAS No. 141126-82-1

(2-Ethoxy-6-formylphenoxy)acetic acid

Cat. No.: B1619967
CAS No.: 141126-82-1
M. Wt: 224.21 g/mol
InChI Key: YPPIUPDVZUCYEI-UHFFFAOYSA-N
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Description

(2-Ethoxy-6-formylphenoxy)acetic acid is an organic compound with the molecular formula C11H12O5. It is characterized by the presence of an ethoxy group, a formyl group, and a phenoxyacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxy-6-formylphenoxy)acetic acid typically involves the reaction of 2-ethoxyphenol with chloroacetic acid in the presence of a base, followed by formylation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Aqueous or organic solvents such as ethanol or dichloromethane

    Temperature: Typically carried out at room temperature or slightly elevated temperatures

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: (2-Ethoxy-6-formylphenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products:

Scientific Research Applications

(2-Ethoxy-6-formylphenoxy)acetic acid is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Ethoxy-6-formylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the phenoxyacetic acid moiety may interact with cellular pathways involved in metabolism and signal transduction .

Comparison with Similar Compounds

    (2-Methoxy-6-formylphenoxy)acetic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    (2-Ethoxy-4-formylphenoxy)acetic acid: Similar structure but with the formyl group in a different position.

    (2-Ethoxy-6-carboxyphenoxy)acetic acid: Oxidized form of (2-Ethoxy-6-formylphenoxy)acetic acid.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ethoxy group provides steric hindrance, influencing its interactions with other molecules, while the formyl group offers a reactive site for further chemical modifications .

Properties

IUPAC Name

2-(2-ethoxy-6-formylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-2-15-9-5-3-4-8(6-12)11(9)16-7-10(13)14/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPIUPDVZUCYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1OCC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359255
Record name (2-ethoxy-6-formylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141126-82-1
Record name (2-ethoxy-6-formylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-ethoxy-6-formylphenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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